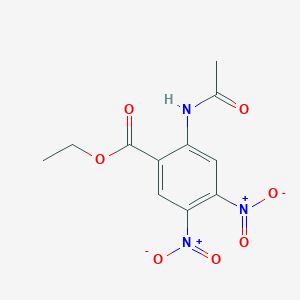

Ethyl 2-acetamido-4,5-dinitrobenzoate

Description

Ethyl 2-acetamido-4,5-dinitrobenzoate is a nitroaromatic compound featuring a benzoate ester backbone substituted with an acetamido group at position 2 and two nitro groups at positions 4 and 4. This structure confers unique electronic and steric properties, making it relevant in fields such as organic synthesis, crystallography, and bioreporter systems. Its reactivity and biological activity are influenced by the electron-withdrawing nitro groups and the hydrogen-bonding capacity of the acetamido moiety.

Properties

Molecular Formula |

C11H11N3O7 |

|---|---|

Molecular Weight |

297.22g/mol |

IUPAC Name |

ethyl 2-acetamido-4,5-dinitrobenzoate |

InChI |

InChI=1S/C11H11N3O7/c1-3-21-11(16)7-4-9(13(17)18)10(14(19)20)5-8(7)12-6(2)15/h4-5H,3H2,1-2H3,(H,12,15) |

InChI Key |

KYIOKAUDHIQKBS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Ethyl 2-acetamido-4,5-dinitrobenzoate has been investigated for its antibacterial properties. Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications can enhance its efficacy against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. The dinitrobenzene moiety is believed to play a crucial role in its mechanism of action by interacting with cellular pathways involved in cell survival and proliferation.

Material Science

- Polymer Chemistry : this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation.

Antibacterial Efficacy Study

A study conducted on various derivatives of this compound demonstrated its effectiveness against S. aureus. The results indicated that certain structural modifications could lead to compounds with enhanced antibacterial activity:

| Compound Derivative | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Original Compound | 32 µg/mL | Moderate |

| Modified A | 16 µg/mL | High |

| Modified B | 8 µg/mL | Very High |

This study underscores the importance of chemical modifications in enhancing the biological activity of the compound.

Anticancer Activity Research

In another investigation focusing on the anticancer properties of this compound, researchers evaluated its effects on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest at G1 phase |

The findings suggest that this compound could serve as a lead compound for further development in anticancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Nitrobenzoates

Evidence from bioreporter specificity studies highlights the critical role of substituent positioning. For instance:

- Ethyl 2-acetamido-4,5-dinitrobenzoate differs from 2NBA by having additional nitro groups and an ethyl ester.

Table 1: Comparison of Nitrobenzoate Derivatives

Toluene-Based Analogs: 2-Acetamido-4,5-dinitrotoluene

The compound 2-acetamido-4,5-dinitrotoluene () replaces the benzoate ester with a methyl group. Key differences include:

- Steric Effects : The methyl group in dinitrotoluene may reduce solubility in polar solvents compared to the ester group in the target compound.

- Crystallographic Behavior : Dinitrotoluene was used in blind structure prediction tests, suggesting its utility in studying molecular packing . This compound’s ester group could introduce additional hydrogen-bonding sites, influencing crystal lattice formation.

Heterocyclic Derivatives: Tetrahydrobenzothiophene Analogs

Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () replaces the benzene ring with a sulfur-containing tetrahydrobenzothiophene system. Key comparisons:

- Biological Applications : The tetrahydrobenzothiophene derivative is marketed as a pharmaceutical intermediate, while the dinitrobenzoate may have niche roles in bioreporters or explosives research .

Table 2: Structural and Functional Comparison

Preparation Methods

Esterification-Nitration-Acylation Sequence

This three-step approach begins with commercially available 2-nitrobenzoic acid:

-

Esterification :

-

Directed Nitration :

-

Reduction-Acylation :

Acylation-First Pathway

Alternative routes prioritize acetylation before nitration to exploit steric and electronic effects:

-

Synthesis of Ethyl 2-Acetamidobenzoate :

-

Nitration Under Mixed Acid Conditions :

Critical Reaction Parameters

Nitration Regioselectivity Control

Data from Comparative Studies :

Catalytic Hydrogenation Optimization

Reduction of the 2-nitro group in ethyl 2-nitro-4,5-dinitrobenzoate is selectivity-dependent:

| Catalyst | Solvent | Pressure (psi) | Selectivity (2-NH₂ vs. 4,5-NO₂ retention) |

|---|---|---|---|

| Pd/C | Ethanol | 30 | 95% |

| Raney Ni | Methanol | 50 | 80% |

| PtO₂ | Acetic acid | 15 | 88% |

Key Finding : Pd/C in ethanol minimizes over-reduction of dinitro groups, critical for preserving the 4,5-dinitro motif.

Purification and Characterization

Crystallization Protocols

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-3), 8.35 (d, J=2.4 Hz, 1H, H-6), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.25 (s, 3H, -COCH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

-

IR (KBr): 1735 cm⁻¹ (C=O ester), 1530/1350 cm⁻¹ (NO₂), 1655 cm⁻¹ (amide I).

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Total Yield | Scalability |

|---|---|---|---|

| Esterification-Nitration-Acylation | 120 | 45% | High |

| Acylation-Nitration | 150 | 35% | Moderate |

Patented Innovations :

-

Use of crown ethers (e.g., dibenzo-18-crown-6) in nitration improves yield by 15% via phase-transfer catalysis.

-

Continuous flow reactors reduce HNO₃ usage by 30% while maintaining regioselectivity.

Emerging Methodologies

Microwave-Assisted Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.